Histidinehydroxamic acid Histidinehydroxamic acid
Brand Name: Vulcanchem
CAS No.: 25486-11-7
VCID: VC20671843
InChI: InChI=1S/C6H10N4O2/c7-5(6(11)10-12)1-4-2-8-3-9-4/h2-3,5,12H,1,7H2,(H,8,9)(H,10,11)
SMILES:
Molecular Formula: C6H10N4O2
Molecular Weight: 170.17 g/mol

Histidinehydroxamic acid

CAS No.: 25486-11-7

Cat. No.: VC20671843

Molecular Formula: C6H10N4O2

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

Histidinehydroxamic acid - 25486-11-7

Specification

CAS No. 25486-11-7
Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
IUPAC Name 2-amino-N-hydroxy-3-(1H-imidazol-5-yl)propanamide
Standard InChI InChI=1S/C6H10N4O2/c7-5(6(11)10-12)1-4-2-8-3-9-4/h2-3,5,12H,1,7H2,(H,8,9)(H,10,11)
Standard InChI Key PPWCINXVCQTKJR-UHFFFAOYSA-N
Canonical SMILES C1=C(NC=N1)CC(C(=O)NO)N

Introduction

Structural and Chemical Properties of Histidinehydroxamic Acid

Histidinehydroxamic acid is characterized by the integration of a hydroxamic acid group (–NH–OH) into the imidazole side chain of histidine. This modification enhances its ability to coordinate metal ions through both the imidazole nitrogen and the hydroxamate oxygen atoms . The imidazole ring retains its aromaticity and pH-dependent protonation behavior, with a pKa of approximately 6.0 for the conjugate acid form, similar to native histidine . Above pH 6, the hydroxamic acid group deprotonates, enabling dual coordination modes: [O,O] for hard metal ions (e.g., Fe³⁺) and [N,O] for softer ions (e.g., Cu²⁺ and Zn²⁺) .

Table 1: Key Structural Features of HisHA

PropertyDescription
Molecular FormulaC₆H₁₀N₄O₃
Functional GroupsImidazole, α-amino, carboxylate, hydroxamic acid
Coordination SitesImidazole-N, amino-N, hydroxamate-[O,O] or [N,O]
pKa (imidazole)~6.0

Synthesis and Optimization of HisHA-Based Nanomaterials

Aqueous-Phase Synthesis of Gold Nanoclusters

Gombár et al. (2023) developed a one-pot aqueous synthesis method for HisHA-stabilized gold nanoclusters (Au NCs) . Key parameters include:

  • Molar Ratio: Optimal Au³⁺/HisHA ratio of 1:2.5 ensures complete reduction of Au³⁺ to Au⁰.

  • pH: Neutral to slightly alkaline conditions (pH 7–8) favor the formation of blue-emitting NCs (λₑₘ = 440 nm).

  • Reducing Agent: Citrate acts as a mild reductant, preventing aggregation while promoting NC growth .

The resulting NCs exhibit a quantum yield of ~4% and fluorescence lifetime of 4.2 ns, with stability maintained even at high ionic strength (2.5 M NaCl) .

Metallacrown Assembly

HisHA-containing polypeptides self-assemble into metallacrowns in the presence of Cu²⁺ ions, as demonstrated by Cala et al. (2015) . Mass spectrometry confirmed the formation of pentacopper complexes (e.g., [C₈₀H₁₃₆N₂₈O₂₀Cu₅]²⁺) with minimal mass errors (<4 ppm) . Stability studies revealed pH-dependent kinetics, with complex dissociation rates (kᵢ) increasing from 2.0 × 10⁻⁴ h⁻¹ at pH 5.2 to 417.3 × 10⁻⁴ h⁻¹ at pH 8.3 .

Functional Applications in Metal Ion Sensing

Fluorescent Quenching for Copper Detection

HisHA-Au NCs exhibit selective fluorescence quenching upon Cu²⁺ binding, with a limit of detection (LOD) of 2.49 µM . Mechanistic studies indicate that Cu²⁺ displaces HisHA ligands from the NC surface, forming [Cu(HisHA)₂] complexes with dominant [O,O]-coordination . This displaces the softer imidazole-N donors, disrupting the NC’s electronic structure and reducing emissivity.

Turn-On Sensing of Zinc Ions

In contrast, Zn²⁺ enhances the quantum yield of HisHA-Au NCs from ~4% to 11.5% at concentrations >75 µM . Zinc coordinates via hydroxamate-[O,O] donors without displacing ligands, leading to surface passivation and reduced non-radiative decay pathways.

Table 2: Metal Ion Sensing Performance of HisHA-Au NCs

Metal IonLOD (µM)MechanismQuantum Yield Change
Cu²⁺2.49Quenching~4% → <1%
Zn²⁺7.5Enhancement~4% → ~11.5%

Analytical Characterization Techniques

Spectroscopic Methods

  • UV-Vis Spectroscopy: Au NCs exhibit an absorption peak at 365 nm, attributed to intra-band transitions .

  • Fluorescence Spectroscopy: Emission at 440 nm (λₑₓ = 365 nm) confirms molecular-like electronic transitions .

  • FTIR Analysis: Peaks at 1650 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend) validate HisHA coordination .

Mass Spectrometry

High-resolution ESI-MS of HisHA-Cu complexes confirmed stoichiometries such as [C₈₀H₁₃₆N₂₈O₂₀Cu₅]²⁺ with a mass error of 0.19 ppm .

Challenges and Future Directions

While HisHA demonstrates remarkable versatility, challenges persist:

  • pH Sensitivity: Coordination stability varies significantly with pH, limiting applications in acidic environments .

  • Scalability: Batch-to-batch variability in NC synthesis requires tighter control of reducing agents and temperature .

  • Biocompatibility: In vivo toxicity and biodistribution of HisHA complexes remain unstudied.

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